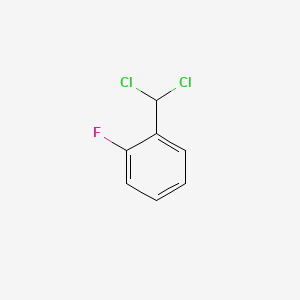

1-(Dichloromethyl)-2-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60714. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAFBKQDEPXWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059805 | |

| Record name | 2-Fluorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-65-0 | |

| Record name | 1-(Dichloromethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dichloromethyl)-2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dichloromethyl)-2-fluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(dichloromethyl)-2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloromethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Context and Significance of Halogenated Aromatic Dichloromethyl Compounds

Strategic Importance of Fluorine and Dichloromethyl Moieties in Aromatic Systems for Chemical Research

The introduction of fluorine and dichloromethyl groups into aromatic systems is a strategic approach widely employed in chemical research to modulate the properties of organic molecules. Fluorine, being the most electronegative element, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. capes.gov.brchimia.ch This has profound implications in the life sciences, where the strategic placement of fluorine can enhance the efficacy of pharmaceuticals and agrochemicals. capes.gov.brnih.gov The presence of fluorine can lead to improved binding affinity to target proteins and increased metabolic stability, thereby enhancing the therapeutic potential of a drug candidate. researchgate.net

The dichloromethyl group (-CHCl2) is a versatile functional group in organic synthesis. It can be a precursor to other functional groups; for instance, it can be hydrolyzed to form aldehydes. orgsyn.org The presence of two chlorine atoms provides a site for various chemical transformations, making compounds containing this moiety valuable intermediates in the synthesis of more complex molecules. acs.org The use of dichloromethane (B109758) (DCM) as a building block in organic synthesis is advantageous due to its low cost and good solubility with organic reactants. benthamdirect.com

The combination of both fluorine and a dichloromethyl group on an aromatic ring, as seen in 1-(Dichloromethyl)-2-fluorobenzene, creates a molecule with a unique reactivity profile. The fluorine atom's strong electron-withdrawing nature influences the reactivity of the benzene (B151609) ring and the adjacent dichloromethyl group. ontosight.ai This interplay of functional groups allows for selective chemical modifications, making such compounds highly valuable in the design and synthesis of novel chemical entities.

Contemporary Relevance of this compound in Organic Synthesis and Mechanistic Studies

This compound is a significant compound in modern organic synthesis and the study of reaction mechanisms. Its structure allows it to be a precursor for a variety of other molecules. For example, the dichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. ontosight.ai

The synthesis of related halogenated aromatic compounds often involves direct chlorination of a substituted toluene (B28343). For instance, the preparation of 1-chloro-2-(dichloromethyl)benzene (B1361784) is achieved by the chlorination of o-chlorotoluene in the presence of light. prepchem.com Similarly, methods for preparing fluorinated and chloromethylated benzenes often involve chloromethylation reactions using reagents like chloromethyl methyl ether in the presence of a Lewis acid. google.com

In mechanistic studies, halogenated aromatic compounds are crucial for understanding reaction pathways. nih.gov The study of haloalkane dehalogenases, for example, provides insights into the enzymatic cleavage of carbon-halogen bonds, a process relevant to bioremediation. acs.org The specific arrangement of the fluorine and dichloromethyl groups in this compound can be used to probe the electronic and steric effects on reaction rates and selectivity, contributing to a deeper understanding of fundamental organic reactions.

Advanced Synthetic Methodologies and Strategies

Targeted Synthesis of 1-(Dichloromethyl)-2-fluorobenzene

The efficient construction of this compound can be achieved through several distinct synthetic avenues. These methods primarily include chlorination-mediated routes, Grignard reagent approaches, and direct formylation strategies.

Chlorination-Mediated Routes to this compound

Chlorination reactions represent a direct and often high-yielding approach to the synthesis of dichloromethyl arenes. These methods can be broadly categorized into the chlorination of substituted benzyl (B1604629) halides and the direct conversion of benzaldehydes.

A common strategy for introducing a dichloromethyl group is the free-radical chlorination of a corresponding methyl-substituted arene or its partially chlorinated derivatives. In the context of this compound, this would typically involve the chlorination of 2-fluorotoluene (B1218778) or 2-fluorobenzyl chloride. The reaction is generally initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism.

The primary challenge in this approach is achieving selectivity. The reaction can produce a mixture of mono-, di-, and tri-chlorinated products. Precise control over reaction conditions such as temperature, reaction time, and the concentration of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is crucial to maximize the yield of the desired dichloromethyl compound and minimize the formation of over-chlorinated byproducts like 1-(trichloromethyl)-2-fluorobenzene.

| Precursor | Chlorinating Agent | Conditions | Product | Key Considerations |

| 2-Fluorotoluene | Cl₂ | UV light | Mixture of chlorinated products | Selectivity is a major challenge. |

| 2-Fluorobenzyl chloride | SO₂Cl₂ | Radical initiator | This compound | Better control compared to starting from toluene (B28343). |

This table illustrates potential pathways for the chlorination of substituted benzyl halides to yield this compound.

An alternative and often more selective method for the synthesis of this compound is the reaction of 2-fluorobenzaldehyde (B47322) with a suitable chlorinating agent. Reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are commonly employed for this transformation. quora.com

The reaction with phosphorus pentachloride converts the aldehyde functionality into a geminal dichloride. The byproducts, phosphoryl chloride (POCl₃) and hydrogen chloride (HCl), are volatile and can be readily removed from the reaction mixture. Thionyl chloride can also be used, often in the presence of a catalyst, and offers the advantage that its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification. quora.com

| Starting Material | Chlorinating Agent | Typical Byproducts | Product | Advantages |

| 2-Fluorobenzaldehyde | PCl₅ | POCl₃, HCl | This compound | High efficiency. |

| 2-Fluorobenzaldehyde | SOCl₂ | SO₂, HCl | This compound | Gaseous byproducts simplify purification. |

This interactive table outlines the reaction of 2-fluorobenzaldehyde with common chlorinating agents.

Grignard Reagent Approaches for Aryl-Chlorocarbon Substitutions

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgbyjus.com Their application in the direct synthesis of this compound is less conventional but theoretically plausible through a multi-step process.

A potential strategy would involve the formation of a Grignard reagent from a dihalo-substituted fluorobenzene (B45895), such as 1-bromo-2-fluoro-3-iodobenzene. The more reactive carbon-iodine bond would preferentially form the Grignard reagent. Subsequent reaction with a suitable electrophilic dichloromethyl source could then install the desired group. However, the reactivity of Grignard reagents can be challenging to control, and side reactions are common. wisc.eduorganic-chemistry.org A more feasible, albeit indirect, approach would be to react 2-fluorophenylmagnesium bromide with an appropriate electrophile to generate an intermediate that can be subsequently converted to the dichloromethyl group.

The preparation of aryl Grignard reagents from less reactive aryl chlorides can be sluggish but can be facilitated by using activating agents or more reactive forms of magnesium. google.com

Direct Formylation Strategies Utilizing Dichloromethyl Alkyl Ethers

The Rieche formylation is a powerful method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgsynarchive.com This reaction utilizes a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄). wikipedia.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where the dichloromethyl ether and Lewis acid generate a highly reactive electrophile.

While fluorobenzene is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of fluorine, the reaction can still proceed, yielding a mixture of ortho and para isomers. jst.go.jp The fluorine atom directs incoming electrophiles to the ortho and para positions. Therefore, the formylation of fluorobenzene with dichloromethyl methyl ether would be expected to produce both 2-fluorobenzaldehyde and 4-fluorobenzaldehyde (B137897) after hydrolysis of the initial dichloromethyl adducts. jst.go.jp To obtain this compound directly, the reaction would need to be stopped before the hydrolysis step. Recent advancements have shown that using alternative Lewis acids, such as silver trifluoromethanesulfonate, can improve reaction conditions and yields for the formylation of substituted benzenes. researchgate.net

Synthetic Transformations Involving the Dichloromethyl Group on Fluoroaromatic Scaffolds

The dichloromethyl group on the this compound scaffold is a versatile functional handle for further synthetic modifications. The primary transformation is the hydrolysis of the dichloromethyl group to an aldehyde. This is typically achieved by treatment with water, often in the presence of a Lewis acid or under elevated temperatures. This hydrolysis reaction provides a straightforward route to 2-fluorobenzaldehyde, a key intermediate in many synthetic applications.

The combination of the dichloromethyl group and the fluorine atom makes this compound a valuable intermediate for creating complex molecules with specific electronic and steric properties, which is particularly useful in the design of new pharmaceuticals and materials.

Introduction of Dichloromethyl Functionality onto Fluorinated Aromatic Precursors

The primary and most direct route to this compound involves the free-radical chlorination of 2-fluorotoluene. This method capitalizes on the reactivity of the benzylic protons of the methyl group, which can be sequentially substituted with chlorine atoms under radical conditions.

Free-radical halogenation is a well-established transformation for alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the case of toluene derivatives, the benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical, making them susceptible to halogenation.

However, a significant challenge in the dichlorination of 2-fluorotoluene is controlling the reaction to prevent over-chlorination, which leads to the formation of 2-fluoro-alpha,alpha,alpha-trichlorotoluene, and under-chlorination, resulting in 2-fluorobenzyl chloride. Achieving high selectivity for the desired dichloromethyl compound often requires careful control of reaction parameters such as temperature, reaction time, and the molar ratio of chlorine to the substrate. Industrial processes for similar transformations often employ continuous flow reactors to manage the exothermicity of the reaction and improve selectivity. epo.orggoogle.comgoogleapis.com

A common approach involves the use of radical initiators to facilitate the chlorination process. While direct photochlorination with chlorine gas under UV irradiation is a prevalent method, alternative chlorinating agents and initiation techniques have been explored to enhance control and efficiency. For instance, sulfuryl chloride (SO₂Cl₂) can be used as a source of chlorine radicals, often in the presence of a radical initiator like dibenzoyl peroxide. This method can sometimes offer better control over the degree of chlorination compared to using gaseous chlorine.

Modern advancements in this area include the use of visible light-mediated processes. These methods offer a milder and more sustainable alternative to traditional UV-initiated reactions. For example, visible light in conjunction with a suitable photocatalyst can generate chlorine radicals from various sources, enabling the chlorination of toluene derivatives with high efficiency. mdpi.com While specific examples for 2-fluorotoluene are not extensively detailed in the provided literature, the general principles of these advanced methods are applicable.

| Precursor | Reagents and Conditions | Product | Key Findings |

| 2-Fluorotoluene | Cl₂, UV light | This compound | A standard method for benzylic chlorination, though control of the degree of chlorination can be challenging. |

| 2-Fluorotoluene | Sulfuryl chloride (SO₂Cl₂), Radical Initiator (e.g., dibenzoyl peroxide) | This compound | Offers an alternative to gaseous chlorine, potentially allowing for better control of the reaction. |

| 2-Fluorotoluene | N,N-dichloroacetamide, Visible light (e.g., blue LEDs) | This compound | A modern, metal-free approach that provides a sustainable and efficient pathway for benzylic chlorination. mdpi.com |

Modifications and Interconversions of Halogenated Alkyl Groups

The dichloromethyl group in this compound can be further modified to introduce other functionalities. A key transformation is the conversion of the dichloromethyl group into a difluoromethyl group. This can be achieved through halogen exchange reactions, where the chlorine atoms are replaced by fluorine atoms.

A classic method for this type of transformation is the Swarts reaction, which typically employs antimony trifluoride (SbF₃) as the fluorinating agent, often with a catalytic amount of antimony pentachloride (SbCl₅). This reaction is particularly effective for converting polychlorinated alkanes to their fluorinated counterparts. While the direct application to this compound is not explicitly detailed, the principles of the Swarts reaction are highly relevant for the synthesis of the corresponding α,α-difluoro derivative.

More contemporary methods for such halogen exchange reactions involve the use of various metal fluorides or other fluorinating agents. For instance, the reaction of α,α-dichlorotoluene with antimony(III) fluoride (B91410) has been used to prepare α,α-difluorotoluene. epo.org This suggests a viable route for the conversion of this compound.

Halogen Exchange Reactions for Fluorine Incorporation in Related Dichloromethylbenzenes

Another strategic approach to the synthesis of this compound involves the introduction of the fluorine atom at a later stage of the synthesis through a halogen exchange reaction on a pre-existing dichloromethylbenzene (B165763) derivative. This is particularly useful when the corresponding chlorinated or brominated precursor is more readily available.

The development of efficient methods for the fluorination of aryl halides has been a significant area of research. While nucleophilic aromatic substitution (SₙAr) can be used, it typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack by a fluoride source.

A more general and widely applicable approach involves transition metal-catalyzed halogen exchange reactions. Palladium-catalyzed cross-coupling reactions, for example, have emerged as powerful tools for the formation of C-F bonds. These reactions typically employ a palladium catalyst, a suitable ligand, and a fluoride source (e.g., CsF, AgF, or KF) to replace an aryl halide (typically an iodide or bromide) with a fluorine atom. While specific examples for the conversion of a dichloromethyl-substituted aryl halide to its corresponding fluoro derivative are not abundant in the provided literature, the general applicability of these methods suggests their potential in this context.

The Balz-Schiemann reaction is another classical method for introducing a fluorine atom onto an aromatic ring. epo.org This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. In the context of synthesizing this compound, this would involve starting with 2-amino-1-(dichloromethyl)benzene, which would then be converted to the target molecule. However, the synthesis of the aminodichloromethylbenzene precursor itself can be challenging.

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 1-(Dichloromethyl)-2-chlorobenzene | Metal fluoride (e.g., KF, CsF), Palladium catalyst, Ligand | This compound | Halogen Exchange (Cross-Coupling) |

| 2-Amino-1-(dichloromethyl)benzene | 1. NaNO₂, HBF₄ 2. Heat | This compound | Balz-Schiemann Reaction |

Mechanistic Investigations of Reactivity and Transformations

Electrophilic Aromatic Substitution (EAS) Pathways of 1-(Dichloromethyl)-2-fluorobenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. orgosolver.com The reactivity and orientation of substitution on the benzene (B151609) ring of this compound are governed by the electronic properties of its two substituents: the fluorine atom and the dichloromethyl group.

Regioselectivity and Electronic Directing Effects of Ortho-Fluorine

The regioselectivity of an EAS reaction, which dictates the position of electrophilic attack, is influenced by the substituents already present on the aromatic ring. algoreducation.com Substituents are broadly classified as either activating or deactivating groups. Activating groups donate electron density to the ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density, making the ring less reactive and generally directing electrophiles to the meta position. libretexts.orgchemistrytalk.org

Fluorine, like other halogens, exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring through the sigma bond (an inductive effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic pi system through resonance (a mesomeric effect). In the case of fluorine, the inductive withdrawal is strong, while the resonance donation is comparatively weak. researchgate.net This combination makes fluorine a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. researchgate.net This is because the resonance effect, although weaker than the inductive effect, preferentially stabilizes the intermediates formed during ortho and para attack.

In this compound, the fluorine atom is at the ortho position relative to the dichloromethyl group. Its directing influence will favor electrophilic attack at the positions ortho and para to itself.

Deactivating Influence of the Dichloromethyl Substituent on Aromatic Ring Reactivity

The dichloromethyl group (-CHCl2) is classified as a deactivating group. numberanalytics.comnumberanalytics.com This is due to the electron-withdrawing inductive effect of the two chlorine atoms. These electronegative atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring. libretexts.org This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.orgnumberanalytics.com Groups that withdraw electrons from the aromatic ring slow down the rate of electrophilic aromatic substitution. libretexts.orgyoutube.com

The combined presence of the ortho-fluorine and the dichloromethyl group results in a significantly deactivated aromatic ring. Both substituents pull electron density from the ring, making it substantially less reactive in EAS reactions. numberanalytics.comnumberanalytics.com

Comparative Reactivity Studies with Related Halogenated Toluene (B28343) Derivatives

To understand the reactivity of this compound, it is useful to compare it with related compounds. The reactivity of halogenated toluenes in EAS reactions is influenced by the nature and position of the halogen substituent.

| Compound | Substituent Effects | Predicted Reactivity in EAS |

| Toluene | -CH₃ is activating (ortho, para-directing) | More reactive than benzene |

| 1-Fluoro-2-methylbenzene | -F is deactivating (ortho, para-directing), -CH₃ is activating | Less reactive than toluene, but more reactive than fluorobenzene (B45895) |

| 1-(Dichloromethyl)benzene | -CHCl₂ is deactivating (meta-directing) | Less reactive than benzene |

| This compound | -F is deactivating (ortho, para-directing), -CHCl₂ is deactivating (meta-directing) | Significantly less reactive than benzene and other monosubstituted derivatives |

This table is generated based on established principles of substituent effects in electrophilic aromatic substitution.

Nucleophilic Substitution Reactions Involving the Dichloromethyl Moiety

While the aromatic ring of this compound is deactivated towards electrophiles, the dichloromethyl group itself can be a site for nucleophilic attack.

Mechanistic Pathways of Nucleophilic Attack at the Benzylic Carbon

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. pw.live These reactions can proceed through different mechanisms, most commonly SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). pw.livencert.nic.in

The benzylic carbon in the dichloromethyl group is susceptible to nucleophilic attack. The mechanism of this attack will depend on several factors, including the nature of the nucleophile, the solvent, and the stability of any potential intermediates.

An SN2 mechanism would involve a direct, single-step attack by the nucleophile on the benzylic carbon, with the simultaneous departure of one of the chloride ions as a leaving group. libretexts.org This pathway is favored by strong nucleophiles and is sensitive to steric hindrance around the reaction center. pw.live

An SN1 mechanism would proceed in two steps. The first, and rate-determining, step is the departure of a chloride ion to form a benzylic carbocation. This intermediate would then be rapidly attacked by a nucleophile. pw.live The formation of a carbocation is favored in polar, protic solvents and by substituents that can stabilize the positive charge.

The presence of two chlorine atoms on the same carbon in the dichloromethyl group can influence the reactivity. While halogens are good leaving groups, the presence of multiple halogens on the same carbon can sometimes lead to reduced reactivity towards nucleophilic substitution due to effects like the anomeric effect, which involves stabilizing interactions between a lone pair on one halogen and the antibonding orbital of the adjacent C-Cl bond. stackexchange.com

Impact of Ortho-Fluorine on Dichloromethyl Group Leaving Ability and Reactivity

The ortho-fluorine atom can influence the nucleophilic substitution at the dichloromethyl group through several electronic effects.

Inductive Effect : The strong electron-withdrawing inductive effect of the ortho-fluorine atom can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. reddit.com This increased partial positive charge on the carbon can facilitate the initial interaction with a nucleophile.

Stabilization of Intermediates : In a potential SN1 pathway, the electron-withdrawing nature of the fluorine would destabilize the formation of a benzylic carbocation. This would likely disfavor an SN1 mechanism.

Leaving Group Ability : The ability of a group to depart in a substitution reaction is related to its stability as an independent species. libretexts.org While the primary leaving groups here are the chloride ions, the electronic environment created by the ortho-fluorine can have subtle effects. The electronegativity of fluorine can enhance the acidity of nearby C-H bonds, which can be relevant in certain reaction conditions. nih.gov

In the context of nucleophilic aromatic substitution on halopyridines, fluorine's high electronegativity makes the ring more electrophilic and thus facilitates nucleophilic attack, making it a better leaving group in that specific context. reddit.com While this is a different reaction type, it highlights the powerful electron-withdrawing nature of fluorine.

Advanced Catalytic Transformations of this compound

The presence of both a dichloromethyl group and a fluorine atom on the benzene ring of this compound opens up a variety of possibilities for advanced catalytic transformations. These reactions are pivotal for the construction of complex molecular architectures from this relatively simple precursor.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

While direct palladium-catalyzed C-H bond functionalization of this compound has not been extensively reported in the literature, insights can be drawn from studies on related ortho-substituted fluorobenzenes. Research has shown that in the presence of a palladium catalyst, the arylation of fluorobenzene derivatives bearing a substituent at the ortho position tends to occur regioselectively at the C3 position, which is the other position ortho to the fluorine atom. nih.govrsc.org This selectivity is attributed to the directing effect of the fluorine atom.

In a hypothetical scenario involving this compound, it is plausible that a similar regioselectivity would be observed. The fluorine atom would likely direct the C-H activation to the C3 position, leading to the formation of a C-C bond at this site. The general mechanism for such a reaction involves the coordination of the palladium catalyst to the aromatic ring, followed by C-H bond cleavage to form a palladacycle intermediate. Subsequent reaction with a coupling partner, such as an aryl halide, and reductive elimination would yield the arylated product.

It is important to note that the dichloromethyl group could potentially influence the electronic and steric environment of the molecule, which might affect the efficiency and outcome of the C-H functionalization reaction. Further experimental studies are required to fully elucidate the behavior of this compound in palladium-catalyzed C-H functionalization reactions.

The dichloromethyl group in this compound can be considered a synthetic equivalent of a formyl group, and the chlorine atoms can participate in cross-coupling reactions. The reactivity of such benzylic halides in palladium-catalyzed cross-coupling reactions has been a subject of interest. nih.govnih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. In the context of dihalogenated compounds containing both C(sp²)-Br and C(sp³)-Cl bonds, studies have shown that highly selective coupling at the C(sp²)-Br bond can be achieved using a palladium catalyst. nih.govnih.gov This selectivity is attributed to the higher reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst compared to the C-Cl bond.

While this compound does not possess a C-Br bond, the principle of selective coupling can be extended. The C-Cl bonds of the dichloromethyl group are C(sp³)-Cl bonds and would be expected to be less reactive than any aryl C-Br or C-I bonds that might be present on the molecule or a coupling partner. In the absence of more reactive halides, the C(sp³)-Cl bonds of the dichloromethyl group could potentially undergo Suzuki-Miyaura coupling with arylboronic acids, although this would likely require specific and potentially harsh reaction conditions. nih.gov

A study on the selective coupling of o-(chloromethyl)bromobenzene with arylboronic acids demonstrated that the C(sp²)-Br bond reacts preferentially, leaving the C(sp³)-Cl bond intact. nih.gov This suggests that if this compound were to be further halogenated with bromine, selective Suzuki-Miyaura coupling at the C-Br position would be anticipated.

Below is a table summarizing the selective Suzuki-Miyaura coupling of various chloromethyl bromobenzenes with arylboronic acids, which serves as a model for the expected reactivity of similar structures. nih.gov

| Entry | Arylboronic Acid | Dihalogenated Hydrocarbon | Product | Yield (%) |

| 1 | p-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | 4'-(Chloromethyl)-4-methyl-1,1'-biphenyl | 92 |

| 2 | (4-Methoxyphenyl)boronic acid | 1-Bromo-4-(chloromethyl)benzene | 4'-(Chloromethyl)-4-methoxy-1,1'-biphenyl | 95 |

| 3 | (4-Fluorophenyl)boronic acid | 1-Bromo-4-(chloromethyl)benzene | 4'-(Chloromethyl)-4-fluoro-1,1'-biphenyl | 85 |

| 4 | Phenylboronic acid | 1-Bromo-2-(chloromethyl)benzene | 2-(Chloromethyl)-1,1'-biphenyl | 88 |

| 5 | m-Tolylboronic acid | 1-Bromo-2-(chloromethyl)benzene | 2'-(Chloromethyl)-3-methyl-1,1'-biphenyl | 90 |

Heck Reaction:

The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the oxidative addition of the halide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to form the product. While the Heck reaction is most commonly performed with aryl and vinyl halides, benzylic halides can also be used as substrates. nih.gov

For this compound, the C-Cl bonds of the dichloromethyl group could potentially participate in a Heck-type reaction with an alkene. However, the reactivity of these C(sp³)-Cl bonds is generally lower than that of C(sp²)-X bonds (X = Br, I). Nickel-catalyzed Heck-type reactions of benzyl (B1604629) chlorides with simple olefins have been reported to proceed at room temperature and provide 1,1-disubstituted olefins with high selectivity. nih.gov This suggests that under appropriate catalytic conditions, this compound could undergo coupling with alkenes.

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura and Heck reactions, the reactivity of the halide is a key factor. While there are no specific reports on the Sonogashira coupling of this compound, it is conceivable that under forcing conditions, the C-Cl bonds of the dichloromethyl group could react. However, the more common application would involve the coupling of an aryl halide derivative of this compound.

Carbene-Mediated Reaction Pathways

Carbenes are highly reactive intermediates containing a neutral carbon atom with a valence of two and two unshared valence electrons. The dichloromethyl group of this compound has the potential to serve as a precursor to a fluorophenylcarbene.

The generation of carbenes from dihaloalkanes can be achieved through alpha-elimination, which typically involves treatment with a strong base. libretexts.org In the case of this compound, a strong base could deprotonate the carbon of the dichloromethyl group, followed by the elimination of a chloride ion to generate 2-fluorophenylchlorocarbene.

Once formed, this carbene could undergo a variety of reactions, with cyclopropanation of alkenes being a prominent example. libretexts.orgyoutube.com The reaction of the carbene with an alkene would proceed in a concerted manner to form a cyclopropane (B1198618) ring. The stereochemistry of the alkene is generally retained in the cyclopropane product.

While the generation of 2-fluorophenylchlorocarbene from this compound and its subsequent reactions are mechanistically plausible, there is a lack of specific literature precedent for this transformation. Further research is needed to explore the viability of this pathway and the reactivity of the resulting carbene.

Radical Reactions of the Dichloromethyl Group

The dichloromethyl group of this compound can also participate in radical reactions. The C-H and C-Cl bonds of this group can be cleaved under radical conditions to generate reactive intermediates.

One important type of radical reaction is the atom transfer radical addition (ATRA). rsc.orgrsc.orgchemrxiv.org In an ATRA reaction, a radical initiator generates a radical from a precursor molecule, which then adds to an alkene. A halogen atom is subsequently transferred from the starting material to the resulting radical, propagating the radical chain.

For this compound, a radical initiator could abstract the hydrogen atom from the dichloromethyl group to form a dichloromethyl radical centered on the benzylic carbon. This radical could then add to an alkene. Subsequent abstraction of a chlorine atom from another molecule of this compound would yield the addition product and regenerate the dichloromethyl radical.

Alternatively, under photoredox or copper catalysis, it may be possible to generate the radical via cleavage of a C-Cl bond. rsc.orgnih.gov The resulting radical could then participate in addition reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Electronic Structure of 1-(Dichloromethyl)-2-fluorobenzene

Quantum chemical methods are instrumental in elucidating the electronic structure of molecules. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide a detailed picture of the molecule's stability, reactivity, and internal bonding.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, can predict its most stable three-dimensional arrangement, known as the optimized molecular geometry.

For the related isomer, 1-(chloromethyl)-4-fluorobenzene, DFT calculations have revealed key geometrical parameters. It is anticipated that this compound would exhibit similar bond lengths and angles, with slight variations due to the different substitution pattern and the presence of a second chlorine atom. The benzene (B151609) ring is expected to be nearly planar, with the C-C bond lengths slightly distorted from a perfect hexagon due to the electronic influence of the substituents. The global minimum energy for 1-(chloromethyl)-4-fluorobenzene was calculated to be -830.5292674 Hartrees, indicating its thermodynamic stability.

Table 1: Predicted Optimized Geometrical Parameters for this compound (based on data for 1-(chloromethyl)-4-fluorobenzene )

| Parameter | Predicted Value Range |

| C-C (aromatic) bond length | 1.38 - 1.40 Å |

| C-H (aromatic) bond length | 1.08 - 1.09 Å |

| C-F bond length | ~1.36 Å |

| C-C (alkyl) bond length | ~1.50 Å |

| C-Cl bond length | ~1.78 Å |

| C-H (alkyl) bond length | ~1.09 Å |

| C-C-C (aromatic) bond angle | 118 - 122° |

| H-C-C (aromatic) bond angle | 119 - 121° |

| F-C-C bond angle | ~118° |

| Cl-C-C bond angle | ~112° |

Note: These values are estimations based on a related isomer and may vary for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity and easier electronic excitation.

For 1-(chloromethyl)-4-fluorobenzene, the HOMO and LUMO energies have been calculated, providing insight into its electronic behavior. The HOMO is typically distributed over the aromatic ring, while the LUMO may have significant contributions from the substituents. The energy gap for this isomer indicates the energy required for an electronic transition, often corresponding to a π →π* transition within the aromatic system. For this compound, the presence of an additional electron-withdrawing chlorine atom is expected to lower both the HOMO and LUMO energy levels, potentially affecting the HOMO-LUMO gap and thus its reactivity and spectral properties.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on data for 1-(chloromethyl)-4-fluorobenzene )

| Molecular Orbital | Predicted Energy Range (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

Note: These values are estimations based on a related isomer and may vary for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. niscair.res.in It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization.

In substituted benzenes, NBO analysis can reveal the flow of electron density between the substituents and the aromatic ring. For 1-(chloromethyl)-4-fluorobenzene, NBO analysis shows significant interactions corresponding to electron donation from the lone pairs of the fluorine and chlorine atoms to the antibonding orbitals of the benzene ring (a resonance effect). Simultaneously, the high electronegativity of the halogens leads to electron withdrawal through the sigma bonds (an inductive effect). The dichloromethyl group in this compound is also expected to be strongly electron-withdrawing. NBO analysis would quantify these competing effects and reveal the net electronic influence on the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles.

For a molecule like this compound, the MEP map would likely show a region of high negative potential around the fluorine atom due to its high electronegativity. The hydrogen atoms of the aromatic ring and the dichloromethyl group would exhibit positive potential. The distribution of potential across the aromatic ring would be non-uniform, influenced by the directing effects of both the fluorine and dichloromethyl substituents. This map provides a visual guide to the molecule's reactivity, highlighting the most probable locations for chemical reactions to occur.

Theoretical Investigations of Substituent Effects

The chemical behavior of a substituted benzene is largely dictated by the electronic properties of its substituents. These effects are broadly categorized as inductive and resonance effects.

The fluorine atom in this compound exerts both inductive and resonance effects on the aromatic ring.

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the benzene ring through the sigma bond. libretexts.org This deactivates the ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene. libretexts.org

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. csbsju.edu This effect increases the electron density at the ortho and para positions relative to the meta position.

The dichloromethyl group is primarily an electron-withdrawing group due to the inductive effect of the two chlorine atoms. This group will also deactivate the aromatic ring towards electrophilic substitution. The combined electronic influence of the ortho-fluorine and the dichloromethyl group will create a unique pattern of electron density and reactivity on the benzene ring, which can be precisely detailed through computational studies.

Steric Hindrance and Conformational Preferences of the Dichloromethyl Group

The conformational flexibility of this compound is largely dominated by the rotation of the dichloromethyl (-CHCl₂) group around the bond connecting it to the benzene ring. The proximity of the ortho-fluorine atom imposes significant steric hindrance, which strongly influences the preferred orientation of the -CHCl₂ group and creates a substantial energy barrier to its rotation.

Research into the internal rotation of similar structures, such as ortho-substituted bis(dichloromethyl)benzenes, provides valuable quantitative insight into these steric effects. Experimental studies using ¹H NMR spectroscopy on heavily substituted analogs, where dichloromethyl groups are flanked by chlorine atoms, have determined the rotational barriers. In cases where two ortho-bis(dichloromethyl) groups are positioned between two chlorine substituents, the Gibbs free energy of activation (ΔG‡) for rotation was found to be in the range of 17.4–17.7 kcal/mol. rsc.org This high barrier indicates that the conformers are "locked" on the NMR timescale at room temperature. rsc.org

Theoretical calculations using methods like Density Functional Theory (DFT) are employed to model these rotational barriers. Such calculations typically involve a one-dimensional scan of the potential energy surface (PES) by systematically varying the dihedral angle of the substituent group. mdpi.com For the dichloromethyl group, this involves rotating it through 360° and calculating the energy at each step while allowing the rest of the molecular geometry to relax. mdpi.com The highest points on this energy profile correspond to the transition states for rotation.

For this compound, the interaction between the bulky chlorine atoms of the dichloromethyl group and the adjacent fluorine atom is the primary source of steric strain. This "ortho effect" forces the C-H bond of the dichloromethyl group to orient itself in a way that minimizes these repulsive interactions. Computational studies on related ortho-halogen-substituted molecules have shown that ortho-substituents significantly hinder the rotation of aryl fragments, with the energy barrier increasing with the size of the substituent. mdpi.com While specific calculated values for this compound are not widely published, the principles established in analogous systems confirm a high rotational barrier.

| Compound Structure | Substituents of Interest | Methodology | Calculated/Observed Rotational Barrier (ΔG‡) | Reference |

|---|---|---|---|---|

| ortho-bis(dichloromethyl)benzenes flanked by Cl atoms | -CHCl₂ groups | ¹H NMR Spectroscopy | 17.4–17.7 kcal/mol | rsc.org |

| ortho-iodo-N-benzhydrylformamide | Aryl group | DFT Calculation | 9.8 kcal/mol | mdpi.com |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound. By modeling the reaction pathways and calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the feasibility and selectivity of various chemical transformations.

The dichloromethyl group can be considered a masked aldehyde functionality, and its hydrolysis to form 2-fluorobenzaldehyde (B47322) is a key reaction. Theoretical analysis of this pathway would involve modeling the stepwise substitution of the chlorine atoms by water or hydroxide (B78521) ions. This process likely proceeds through a nucleophilic substitution mechanism at the benzylic carbon. The presence of the ortho-fluoro substituent can influence the reaction rate and mechanism through both electronic and steric effects. Electronically, the fluorine atom is an electron-withdrawing group, which can affect the stability of charged intermediates. Sterically, it can hinder the approach of the nucleophile to the reaction center.

Transition state modeling for a reaction like hydrolysis would identify the highest energy point along the reaction coordinate. The structure of this transition state reveals the geometry of the reacting species at the moment of bond-making and bond-breaking. For a nucleophilic substitution reaction, the transition state would show the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-chlorine bond. The calculated activation energy (the energy difference between the reactants and the transition state) determines the theoretical reaction rate.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(Dichloromethyl)-2-fluorobenzene by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F. The chemical shifts, coupling constants, and signal multiplicities observed in NMR spectra allow for a comprehensive assignment of the atoms within the molecule.

Proton (¹H) NMR Spectroscopic Investigations of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the single proton of the dichloromethyl group. The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling between the four adjacent aromatic protons and the additional coupling to the nearby fluorine atom. The proton of the dichloromethyl group is expected to appear as a singlet, though potential long-range coupling to the aromatic protons or the fluorine atom might cause some broadening or fine splitting.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHCl₂ | 6.8 - 7.2 | s | - |

| Ar-H | 7.1 - 7.8 | m | - |

Note: The predicted values are based on the analysis of structurally similar compounds and theoretical principles. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Investigations of Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Six distinct signals are expected for the aromatic carbons and one for the dichloromethyl carbon. The carbon atom attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to the fluorine. The dichloromethyl carbon signal will be influenced by the attached chlorine atoms and will appear in a predictable downfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| -CHCl₂ | 65 - 75 | - |

| C-1 | 130 - 135 | ~2-5 (³JCF) |

| C-2 | 158 - 163 | ~240-250 (¹JCF) |

| C-3 | 115 - 120 | ~20-25 (²JCF) |

| C-4 | 130 - 135 | ~8-10 (³JCF) |

| C-5 | 125 - 130 | ~3-5 (⁴JCF) |

| C-6 | 128 - 133 | ~15-20 (²JCF) |

Note: The predicted values are based on the analysis of structurally similar compounds and theoretical principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopic Investigations of Fluorine Environment and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing valuable structural information. The chemical shift is typically reported relative to a standard such as CFCl₃. colorado.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity |

| Ar-F | -110 to -120 | m |

Note: The predicted values are based on the analysis of structurally similar compounds and theoretical principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), will be characteristic, showing M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways for this compound would likely involve the loss of a chlorine atom to form a relatively stable [M-Cl]⁺ ion, which would be a prominent peak in the spectrum. Subsequent fragmentation could involve the loss of the second chlorine atom or the entire dichloromethyl group.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Predicted Ion |

| 178/180/182 | [C₇H₅Cl₂F]⁺ (Molecular Ion) |

| 143/145 | [C H₅ClF]⁺ |

| 109 | [C₇H₅F]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: The m/z values correspond to the most abundant isotopes. The presence and relative abundance of fragments can vary with instrumental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound (C₇H₅Cl₂F), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions, thus confirming the molecular formula with a high degree of confidence.

Table 5: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (Da) |

| [C₇H₅³⁵Cl₂F]⁺ | 177.9752 |

| [C₇H₅³⁵Cl³⁷ClF]⁺ | 179.9722 |

| [C₇H₅³⁷Cl₂F]⁺ | 181.9693 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

A complete analysis of the vibrational modes of this compound requires experimental spectra or high-level computational chemistry studies. This would involve the identification and assignment of fundamental vibrations arising from the molecule's constituent parts.

Assignment of Characteristic Functional Group Vibrations

A detailed assignment of functional group vibrations for this compound is currently unavailable. Such an analysis would typically identify the stretching and bending modes of the dichloromethyl group (-CHCl2) and the carbon-hydrogen (C-H) bonds on the aromatic ring.

Analysis of Aromatic Ring Modes and Halogen Stretching Frequencies

Specific data on the aromatic ring modes and the stretching frequencies of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds for this compound are not present in the available literature. This analysis is crucial for confirming the molecular structure and understanding the electronic effects of the substituents on the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Information regarding the electronic transitions and conjugation analysis of this compound using UV-Vis spectroscopy is not documented in accessible sources. This analysis would provide insights into the electronic structure of the molecule, including the energies of its frontier molecular orbitals.

Strategic Utility in Complex Organic Molecule Synthesis and Material Science Scaffolds

1-(Dichloromethyl)-2-fluorobenzene as a Versatile Synthetic Building Block

This compound serves as a stable, yet readily transformable, precursor in multi-step synthetic sequences. The dichloromethyl group acts as a masked aldehyde, providing a convenient handle for introducing a formyl group onto the fluorinated aromatic ring at the desired position. This transformation is typically achieved through hydrolysis, a reaction that proceeds under controlled conditions to yield 2-fluorobenzaldehyde (B47322). google.com The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions.

Precursor for the Synthesis of Complex Organic Architectures

The conversion of this compound to 2-fluorobenzaldehyde opens up a plethora of possibilities for the synthesis of intricate organic molecules. Aldehydes are fundamental building blocks in carbon-carbon bond-forming reactions, allowing for the elaboration of the benzene (B151609) ring with diverse substituents and the construction of complex carbon skeletons. For instance, 2-fluorobenzaldehyde can participate in aldol (B89426) reactions, Wittig reactions, and Grignard additions, each providing a pathway to significantly increase molecular complexity. These reactions are foundational in the synthesis of natural products and pharmaceutically active compounds. The presence of the fluorine atom can impart unique properties to the final molecule, such as increased metabolic stability and altered biological activity. ontosight.ai

Intermediate in Multi-Step Stereoselective Synthetic Pathways

The aldehyde functionality derived from this compound is a key participant in stereoselective reactions, which are crucial for the synthesis of chiral molecules like pharmaceuticals. Nucleophilic additions to the carbonyl group of 2-fluorobenzaldehyde can be controlled to produce a specific stereoisomer. diva-portal.orglibretexts.org For example, the use of chiral catalysts or auxiliaries in reactions such as asymmetric aldol additions or the addition of organometallic reagents can lead to the formation of enantioenriched secondary alcohols. mdpi.com These chiral alcohols are valuable intermediates that can be further elaborated into more complex, stereochemically defined molecules. The Julia-Kocienski olefination, for instance, can be employed with aldehydes to generate (Z)-2-fluoroalkenoates with high stereoselectivity. soton.ac.uk

Synthesis of Novel Fluorinated Aromatic Derivatives

The unique electronic properties conferred by the fluorine atom in this compound and its derivatives make it an attractive starting material for the synthesis of novel fluorinated aromatic compounds. These compounds are of significant interest in medicinal chemistry and materials science due to the often-enhanced properties that fluorine bestows.

Access to Fluorinated Heterocyclic Scaffolds through Cyclization Reactions

2-Fluorobenzaldehyde, obtained from this compound, is a valuable precursor for the synthesis of a variety of fluorinated heterocyclic compounds. nih.gov Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. For example, 5-bromo-2-fluorobenzaldehyde, a related compound, is used in the multi-step synthesis of indazoles and quinazoline (B50416) derivatives, which have shown potential as anti-cancer agents. Similarly, 2-fluorobenzaldehyde can be used in condensation reactions with various nucleophiles to construct heterocyclic rings. For instance, it can react with hydrazines to form hydrazones, which can then undergo cyclization to yield pyrazole (B372694) or pyridazine (B1198779) derivatives. The fluorine atom can influence the reactivity and regioselectivity of these cyclization reactions and can be a key determinant of the biological activity of the final heterocyclic product.

Preparation of Advanced Organofluorine Intermediates for Chemical Sciences

The strategic placement of the fluorine atom and the reactive aldehyde group (derived from the dichloromethyl group) allows for the preparation of a wide range of advanced organofluorine intermediates. These intermediates are not typically end products themselves but are designed for further elaboration in complex synthetic sequences. For example, the aldehyde can be converted into an alkyne, a vinyl group, or a variety of other functional groups, each providing a new point of reactivity on the fluorinated aromatic ring. These transformations provide access to a diverse library of fluorinated building blocks that can be used to systematically explore structure-activity relationships in drug discovery programs or to develop new materials with tailored electronic properties.

Application in Multi-Component Reactions and Cascade Transformations

The reactivity of the aldehyde derived from this compound makes it a suitable component for use in multicomponent reactions (MCRs) and cascade transformations. These reaction strategies are highly valued in modern organic synthesis for their efficiency in building molecular complexity in a single step from multiple starting materials.

A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines demonstrated the potential for fluorobenzaldehydes to participate in such complex reactions. mdpi.com While this study used the 4-fluoro isomer, the underlying reactivity principles can be extended to 2-fluorobenzaldehyde. In such a reaction, 2-fluorobenzaldehyde would react with a β-ketonitrile and an amine in a one-pot process to generate a highly functionalized and complex molecule. The reaction proceeds through a cascade of events, often involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization or other transformations.

Furthermore, cascade reactions initiated by the transformation of the aldehyde group are also conceivable. For instance, an initial reaction at the aldehyde could trigger a series of intramolecular reactions, leading to the rapid construction of a complex polycyclic system. The fluorine atom can play a crucial role in directing the outcome of these cascades by influencing the electronic nature of the aromatic ring and the reactivity of adjacent functional groups.

Regioselective Functionalization for Structure-Reactivity Relationship Studies

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of modern organic chemistry, enabling the fine-tuning of a molecule's properties for applications ranging from pharmaceuticals to material science. The compound this compound serves as a valuable substrate for investigating the intricate interplay of electronic and steric effects that govern chemical reactivity. The study of its regioselective functionalization provides deep insights into structure-reactivity relationships, where the outcome of a chemical reaction is dictated by the specific arrangement of atoms within the molecule.

In this compound, the two substituents, a dichloromethyl group (-CHCl₂) and a fluorine atom (-F), are positioned ortho to each other on the benzene ring. This specific arrangement creates a unique electronic and steric environment that influences the regioselectivity of further chemical transformations. Understanding these directing effects is crucial for predicting and controlling the synthesis of complex, highly substituted aromatic compounds.

The primary modes of functionalization for this molecule are electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr), each providing a different lens through which to view its reactivity.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring play a critical role in directing the incoming electrophile to a specific position. The directing ability of a substituent is a result of a combination of inductive and resonance effects.

Dichloromethyl (-CHCl₂): The dichloromethyl group's effect is more nuanced. The chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. However, the group can also participate in hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a C-H bond into the pi-system of the ring. It is generally considered to be an ortho, para-directing group. stackexchange.com The -CHCl₂ group is less activating than a simple methyl (-CH₃) group but still directs incoming electrophiles to the ortho and para positions. stackexchange.com

In the case of this compound, these two ortho, para-directing groups are in competition. The fluorine atom at position 2 directs incoming electrophiles to its ortho position (position 3) and its para position (position 5). The dichloromethyl group at position 1 directs to its ortho positions (positions 2 and 6) and its para position (position 4).

The ultimate regioselectivity of an EAS reaction on this substrate will be a product of these competing effects, as well as steric hindrance. The bulky dichloromethyl group can sterically hinder attack at the adjacent position 6. youtube.comlibretexts.org Therefore, electrophilic attack is most likely to occur at positions 4 and 5, which are para to the dichloromethyl and fluorine groups, respectively.

By carrying out various electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) and analyzing the product distribution, chemists can quantify the relative directing strengths of the fluoro and dichloromethyl groups. This provides valuable data for understanding how subtle electronic and steric differences influence reaction outcomes.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Influence | Steric Hindrance | Predicted Outcome |

| 3 | Ortho to -F | Moderate | Minor Product |

| 4 | Para to -CHCl₂ | Low | Major Product |

| 5 | Para to -F | Low | Major Product |

| 6 | Ortho to -CHCl₂ | High | Minor Product/Trace |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product ratios would need to be determined experimentally.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a good leaving group. The presence of electron-withdrawing groups on the ring is essential to activate it towards nucleophilic attack.

Both the fluorine atom and the dichloromethyl group are electron-withdrawing, making the aromatic ring of this compound susceptible to SNAr. The fluorine atom itself can act as a leaving group. For a nucleophile to displace the fluorine atom, the reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of the electron-withdrawing dichloromethyl group, particularly when it is positioned ortho or para to the site of attack.

Furthermore, the dichloromethyl group can be hydrolyzed to an aldehyde (-CHO) group, which is also strongly electron-withdrawing. This transformation would further activate the ring towards SNAr, making the fluorine atom an even better leaving group.

By studying the rates and regioselectivity of SNAr reactions with various nucleophiles, researchers can gain insight into the electron-withdrawing ability of the dichloromethyl group and its influence on the stability of the Meisenheimer intermediate.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful regioselective functionalization technique where a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation (metalation) at the adjacent ortho position. The fluorine atom can act as a weak to moderate directing group in DoM.

In this compound, the fluorine atom at position 2 could direct the metalation to position 3. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new functional group at this specific position. However, the acidity of the benzylic proton on the dichloromethyl group could potentially compete with the ortho-deprotonation.

Studying the outcome of DoM reactions on this substrate would provide valuable information about the directing ability of the fluorine atom in the presence of the dichloromethyl group and the relative acidity of the different C-H bonds in the molecule.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings and Methodological Advances Pertaining to 1-(Dichloromethyl)-2-fluorobenzene

This compound has been established in the scientific literature primarily as a valuable synthetic intermediate. Academic findings highlight its role as a precursor in the synthesis of various specialty chemicals. The dichloromethyl group (-CHCl₂) is a key feature, serving as a masked or latent formyl (aldehyde) group.

Methodological advancements have focused on the controlled hydrolysis of the dichloromethyl moiety. This transformation yields 2-fluorobenzaldehyde (B47322) derivatives, which are important building blocks in the pharmaceutical and agrochemical industries. The presence of the fluorine atom at the ortho position influences the electronic properties and reactivity of the benzene (B151609) ring and the dichloromethyl group. ontosight.ai It withdraws electron density from the ring, which can affect its susceptibility to further electrophilic or nucleophilic substitution reactions. ontosight.ai Research has demonstrated that the dichloromethyl group is sensitive to hydrolysis, particularly under aqueous acidic or basic conditions, which can be exploited for its conversion to other functional groups.

Identification of Unexplored Research Avenues and Persistent Synthetic Challenges

Furthermore, there is a lack of extensive studies on the broader synthetic utility of this compound beyond its conversion to aldehydes. The reactivity of the C-Cl bonds in the dichloromethyl group towards different nucleophiles or in metal-catalyzed cross-coupling reactions is an area that has not been fully explored. Developing more environmentally friendly and atom-economical synthetic routes that avoid harsh chlorinating agents and minimize waste is a continuing challenge for industrial applications.

Future Directions in Novel Synthetic Methodology Development and Mechanistic Understanding

Future research will likely be directed toward overcoming the existing synthetic limitations and expanding the compound's applicability. A key focus will be the development of more selective chlorination methods. This could involve exploring advanced catalytic systems, such as those employing photoredox catalysis or specific transition-metal catalysts, which could offer greater control over the degree of chlorination at the benzylic position.

A deeper mechanistic understanding of the transformation pathways is crucial. Computational studies and advanced in-situ spectroscopic monitoring could provide valuable insights into the reaction intermediates and transition states, enabling the rational design of more efficient and selective synthetic protocols. Another promising future direction is the development of continuous flow processes for the synthesis of this compound. Flow chemistry can offer superior control over reaction parameters like temperature and residence time, potentially improving selectivity and safety.

Potential for Developing Advanced Chemical Scaffolds in Material Science Research

The unique structure of this compound makes it a compelling candidate for the development of advanced materials. While its application in this field is largely unexplored, its functional groups offer significant potential. The fluorine atom is known to impart desirable properties to materials, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics.

The dichloromethyl group can act as a versatile handle for polymerization or for grafting onto polymer backbones. For instance, it could be converted into a reactive functional group that participates in polymerization reactions to create novel fluorinated polymers. These materials could have applications in high-performance plastics, organic electronics (like OLEDs or organic photovoltaics), or as specialized coatings. Research into the synthesis of monomers derived from this compound and their subsequent polymerization could open up new avenues in material science, leading to advanced chemical scaffolds with tailored properties. Its derivatives are also of interest in creating specialty polymers and chemicals. ontosight.ai

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluorotoluene (B1218778) |

| 2-Fluorobenzaldehyde |

| Benzyl (B1604629) chloride |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(dichloromethyl)-2-fluorobenzene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via halogenation or Friedel-Crafts alkylation. For example, chlorination of 2-fluorotoluene derivatives using sulfuryl chloride (SO₂Cl₂) or AlCl₃-catalyzed dichloromethylation could be employed. Key factors include controlling reaction temperature (20–60°C), stoichiometry of dichloromethylating agents, and inert atmosphere to prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield discrepancies may arise from moisture sensitivity of reagents, necessitating anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.5 ppm) and dichloromethyl group protons (δ ~5.5–6.0 ppm, split due to coupling with fluorine).

- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm, influenced by adjacent substituents).

- GC-MS : Confirm molecular ion peaks (m/z ~195 for C₇H₅Cl₂F) and fragmentation patterns.

- IR Spectroscopy : Validate C-F (1080–1120 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches. Calibration with halogenated aromatic standards improves accuracy .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (potential irritant per SDS guidelines). Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition. Ventilation is critical due to possible release of HCl fumes. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions